![molecular formula C12H18O B14467538 3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- CAS No. 72727-67-4](/img/structure/B14467538.png)
3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-one, 4-bicyclo[221]hept-2-yl-3-methyl- is an organic compound with the molecular formula C13H20O2 It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- typically involves the reaction of bicyclo[2.2.1]hept-2-ene with appropriate reagents to introduce the butenone moiety. One common method involves the use of organocatalysis to facilitate a formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl- involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
類似化合物との比較
Similar Compounds
β-Ionone-5,6-epoxide: Shares a similar bicyclic structure but differs in functional groups.
Trans-β-ionone-5,6-epoxide: Another epoxide derivative with a similar core structure.
(E)-5,6-Epoxy-β-ionone: An epoxide variant with different stereochemistry.
Uniqueness
3-Buten-2-one, 4-bicyclo[221]hept-2-yl-3-methyl- is unique due to its specific combination of a bicyclic core and a butenone moiety
特性
CAS番号 |
72727-67-4 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
4-(2-bicyclo[2.2.1]heptanyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C12H18O/c1-8(9(2)13)5-12-7-10-3-4-11(12)6-10/h5,10-12H,3-4,6-7H2,1-2H3 |
InChIキー |
SVXXTRPQQQPJMI-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1CC2CCC1C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



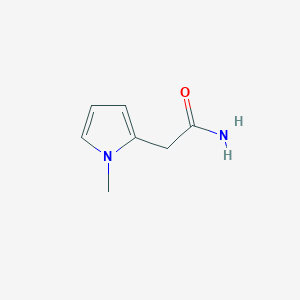
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
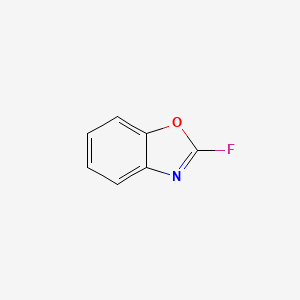

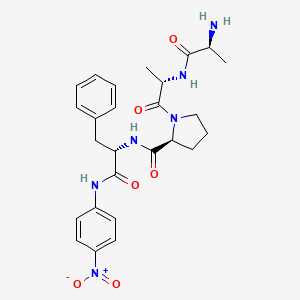
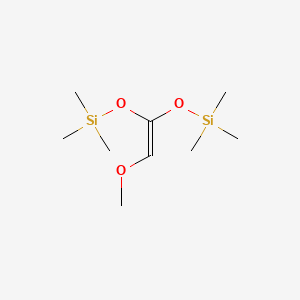

![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
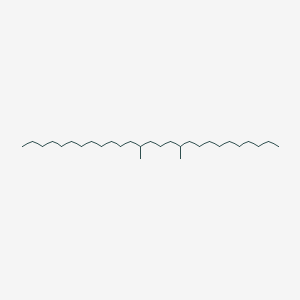
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)

